2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol
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Overview
Description
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrimidine and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol typically involves the construction of the isoxazole and pyrimidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3+2) cycloaddition reaction using nitrile oxides and alkynes . The pyrimidine ring can be formed through condensation reactions involving amidines and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Environmentally benign methods, such as using oxone in water medium, have also been developed for the synthesis of isoxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like oxone.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Oxone in water medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as CDK2, which play a role in cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is unique due to its combined isoxazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N3O2/c1-5-7(4-10-14-5)8-3-9(13)12-6(2)11-8/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
KHJYJTMNSIDHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=O)NC(=N2)C |
Origin of Product |
United States |
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